2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid
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Overview
Description
2-(Methylsulfanyl)spiro[36]decane-2-carboxylic acid is a chemical compound with the molecular formula C₁₂H₂₀O₂S It is characterized by a spirocyclic structure, which includes a sulfur atom attached to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the methylsulfanyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The methylsulfanyl group can then be introduced through a nucleophilic substitution reaction using a methylthiolating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the methylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the spirocyclic structure may enable the compound to fit into specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.6]decane-2-carboxylic acid: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
2-(Methylsulfanyl)spiro[3.5]nonane-2-carboxylic acid: Similar structure but with a different ring size, affecting its steric and electronic properties.
Uniqueness
2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid is unique due to its specific spirocyclic structure combined with the presence of a methylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H20O2S |
---|---|
Molecular Weight |
228.35 g/mol |
IUPAC Name |
2-methylsulfanylspiro[3.6]decane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-15-12(10(13)14)8-11(9-12)6-4-2-3-5-7-11/h2-9H2,1H3,(H,13,14) |
InChI Key |
GFGNHLQXTITKCG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC2(C1)CCCCCC2)C(=O)O |
Origin of Product |
United States |
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